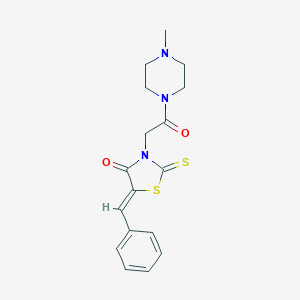

(Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one

Description

Ethyl 4-tosylpiperazine-1-carboxylate is a piperazine derivative characterized by a 1-carboxylate ethyl ester and a 4-tosyl (p-toluenesulfonyl) substituent. Piperazine-based compounds are widely utilized in medicinal chemistry due to their versatility as intermediates and their ability to modulate physicochemical and biological properties. The tosyl group (p-toluenesulfonyl) enhances stability and influences reactivity, making this compound valuable in synthetic applications such as nucleophilic substitutions or as a protecting group.

Properties

IUPAC Name |

(5Z)-5-benzylidene-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S2/c1-18-7-9-19(10-8-18)15(21)12-20-16(22)14(24-17(20)23)11-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOCDZNOMLSLQC-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one, commonly referred to as BMTTZD, is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the biological activity of BMTTZD, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

- Molecular Formula : C15H17N3OS

- Molecular Weight : 287.38 g/mol

- CAS Number : 851429-36-2

Synthesis of BMTTZD

BMTTZD can be synthesized through a two-step reaction involving the condensation of appropriate benzylidene derivatives with thiazolidinone precursors. The synthesis has been optimized to yield high purity and yield of the compound, facilitating subsequent biological evaluations.

Anticancer Activity

BMTTZD has shown significant antiproliferative effects against various cancer cell lines. In vitro studies have evaluated its activity against several types of cancer, including:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| Huh7 | Hepatocellular carcinoma | <10 |

| Caco2 | Colorectal adenocarcinoma | 8 |

| HCT116 | Colorectal carcinoma | 6 |

| PC3 | Prostate carcinoma | >10 |

| MDA-MB 231 | Breast carcinoma | >10 |

The most active compounds exhibited IC50 values lower than 10 µM, indicating potent anticancer properties .

Enzyme Inhibition

BMTTZD has been investigated for its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. The compound demonstrated competitive and non-competitive inhibition mechanisms, as shown in kinetic studies:

| Compound | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|

| BMTTZD Analog 1 | 5.21 | Competitive |

| BMTTZD Analog 2 | 1.03 | Non-competitive |

These findings suggest that BMTTZD and its analogs could be developed as agents for skin whitening or treating pigmentation disorders .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of BMTTZD derivatives. The compound exhibited activity against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Bacillus subtilis | Active |

| Escherichia coli | Moderate |

The antimicrobial efficacy was assessed using standard methods, where BMTTZD showed significant inhibition compared to control substances .

Case Studies

- In Vitro Antiproliferative Study : A study conducted on multiple cancer cell lines demonstrated that BMTTZD significantly inhibited cell growth in a dose-dependent manner. The results indicated that the compound could induce apoptosis in cancer cells, which was confirmed through flow cytometry assays.

- Tyrosinase Inhibition Study : Kinetic studies using Lineweaver–Burk plots revealed that BMTTZD analogs effectively inhibited mushroom tyrosinase activity, suggesting potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The tosyl group distinguishes Ethyl 4-tosylpiperazine-1-carboxylate from analogs with other sulfonyl substituents:

- Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate (CAS 27106-46-3): Replaces the tosyl group with a phenylsulfonyl moiety. Molecular weight: 298.36 g/mol (C₁₃H₁₈N₂O₄S) .

- Ethyl 4-[(3-acetamido-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate : Features a sulfonyl group with acetamido and ethoxy substituents. This increases hydrogen-bonding capacity, which may enhance target binding in biological systems .

Piperazine Ring Modifications

Variations in the piperazine ring’s substituents significantly impact electronic and steric properties:

- Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (CAS 1096849-67-0): Substitutes the tosyl group with a 4-nitrophenyl moiety. The electron-withdrawing nitro group reduces the piperazine ring’s basicity, affecting protonation states and solubility (Molecular formula: C₁₃H₁₇N₃O₄; MW: 279.30 g/mol) .

- Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate (CAS 61367-19-9): Replaces the tosyl group with a chloropropanoyl chain. The chloro and ketone groups introduce electrophilic sites, enhancing reactivity in acyl transfer reactions (Molecular formula: C₁₀H₁₇ClN₂O₃; MW: 248.71 g/mol) .

Ester Group Variations

While the ethyl carboxylate ester is conserved in most analogs, substituents like methyl or tert-butyl could alter hydrolysis rates. However, such data are absent in the provided evidence.

Molecular Weight and Lipophilicity

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| Ethyl 4-tosylpiperazine-1-carboxylate* | C₁₅H₂₁N₂O₄S | 311.38 | p-Toluenesulfonyl |

| Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate | C₁₃H₁₈N₂O₄S | 298.36 | Phenylsulfonyl |

| Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | C₁₃H₁₇N₃O₄ | 279.30 | 4-Nitrophenyl |

| Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate | C₁₀H₁₇ClN₂O₃ | 248.71 | 3-Chloropropanoyl |

*Calculated based on structural analogs.

Nitro and chloropropanoyl groups introduce polar or reactive sites, which may affect bioavailability.

Analytical and Purification Insights

- Retention Factors : Ethyl acetate extracts of piperazine derivatives (e.g., GC-MS data in ) suggest lipophilic analogs like the tosyl derivative may exhibit longer retention times in chromatographic analyses .

Preparation Methods

Direct Alkylation

Reaction of 3-(chloroacetyl)-2-thioxothiazolidin-4-one with 1-methylpiperazine in dimethylformamide (DMF) at 60°C for 12 hours attaches the side chain. Key considerations:

Post-Condensation Modification

Alternatively, pre-formed 5-benzylidenethiazolidinone undergoes alkylation using 2-chloro-N-(4-methylpiperazin-1-yl)acetamide. This method avoids side reactions during Knoevenagel steps.

Purification and Characterization

Crude product purification involves:

-

Column Chromatography : Silica gel with ethyl acetate/methanol (9:1)

-

Recrystallization : Ethanol/water mixtures

-

Lyophilization : For hygroscopic batches

Analytical Data :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Conventional | Low equipment requirements | Long reaction times (8+ hours) |

| Microwave-Assisted | Rapid synthesis, high yields | Specialized equipment needed |

| Post-Modification | Avoids side reactions | Additional synthetic steps |

Recent advances highlight microwave techniques as optimal for industrial-scale production due to reduced energy consumption and improved reproducibility .

Q & A

Basic Research Question

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the Z-configuration. Twinning or low-resolution data can be addressed with SHELXE for phase extension .

- Spectroscopy :

- 1H NMR : The benzylidene proton appears as a singlet (~δ 7.5–8.0 ppm) with coupling patterns confirming Z-geometry .

- IR : The thioxo (C=S) stretch at ~1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ validate core structure .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Basic Research Question

- Target identification : Use fluorescence polarization or surface plasmon resonance (SPR) to screen for interactions with hemoglobin subunits (α/β), as seen in structurally similar thiazolidinones .

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria or fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) at concentrations ≤50 µM to assess IC₅₀ values .

How can contradictions in biological activity data across studies be resolved?

Advanced Research Question

- Orthogonal assays : Replicate results using multiple methods (e.g., SPR + isothermal titration calorimetry) to confirm target binding .

- Dose-response analysis : Ensure activity is concentration-dependent and not an artifact of solvent toxicity (e.g., DMSO controls) .

- Structural analogs : Compare activity of Z- and E-isomers to rule out stereochemical confounding factors .

What strategies enable regioselective modification of the thiazolidinone core?

Advanced Research Question

- Electrophilic substitution : Introduce halogens (Cl, Br) at the benzylidene aromatic ring using NBS or Cl₂ in acetic acid .

- Oxidation/Reduction :

- Sulfoxidation : Treat with m-chloroperbenzoic acid to convert C=S to C=SO .

- Core reduction : Use NaBH₄ to reduce the thiazolidinone to thiazolidine, altering bioactivity .

- Piperazine modification : Replace 4-methylpiperazine with bulkier groups (e.g., 4-benzylpiperazine) to study steric effects on target binding .

What computational methods predict the compound’s pharmacokinetic and target interaction profiles?

Advanced Research Question

- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with hemoglobin subunits or sigma receptors. Validate with MD simulations (AMBER or GROMACS) .

- ADMET prediction : Calculate cLogP (≈2.5) and topological polar surface area (TPSA ≈85 Ų) using SwissADME to assess blood-brain barrier permeability .

How should low-resolution crystallographic data or twinning be addressed during structural refinement?

Advanced Research Question

- SHELX workflows : For twinned data, use SHELXD for phase determination and SHELXL for refinement with TWIN/BASF commands .

- Resolution limits : Apply anisotropic displacement parameters and restraints for bond lengths/angles to stabilize refinement below 1.5 Å resolution .

What structure-activity relationship (SAR) insights guide optimization of the piperazine moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.